2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride (AMPPH) is a drug that is used in a variety of laboratory experiments. It is a derivative of amphetamine, a stimulant drug, and has been used in various scientific research applications. AMPPH is a powerful stimulant that has been used to study the effects of amphetamine on the central nervous system and behavior. It has also been used to study the effects of drugs on the body and the effects of different drugs on behavior.
Scientific Research Applications
Neuroprotective Agents
A study on a compound structurally similar to the one of interest, identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, shows promise as a neuroprotective agent. This compound potently protects cultured hippocampal neurons from glutamate toxicity while possessing little undesired alpha 1 adrenergic affinity, which might lack the side effects of compounds currently in clinical trials (B. Chenard et al., 1995).
Cognitive Function Enhancement
Another study explores the effects of novel, selective 5-Hydroxytryptamine (5-HT)4 receptor agonists on cognitive performance in a rat model. This research indicates the potential of certain agonists to reverse cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory (D. Fontana et al., 1997).
Antimalarial Activity
A series of compounds prepared from substituted 1-phenyl-2-propanones demonstrated excellent activity against resistant strains of malaria parasites, activity in primate models, and pharmacokinetic properties that suggest potential for clinical trials in humans (L. M. Werbel et al., 1986).
Anticonvulsant Activity
Research on Mono-Mannich bases and their azine derivatives synthesized from 3-amino-1-aryl-1-propanone hydrochlorides showed protective effects in maximal electroshock (MES) tests, indicating potential for developing new anticonvulsant compounds for grand mal epilepsy (H. Gul et al., 2004).
CO2 Capture Technology
A study characterizing blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing showed promising results for use in industrial CO2 capture applications, highlighting the importance of certain blends in enhancing the efficiency and feasibility of CO2 capture technologies (Han Li et al., 2013).
properties
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-7-5-6-10-17(12)15(18)14(16)11-13-8-3-2-4-9-13;/h2-4,8-9,12,14H,5-7,10-11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLBCSLGLVSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.